molecular formula C9H12ClNO B1373144 1-(3-Amino-4-methylphenyl)ethanone hydrochloride CAS No. 1638221-33-6

1-(3-Amino-4-methylphenyl)ethanone hydrochloride

Cat. No.: B1373144
CAS No.: 1638221-33-6
M. Wt: 185.65 g/mol
InChI Key: OCBKKLMPHRHDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a hydrochloride salt of 1-(3-amino-4-methylphenyl)ethanone, which is a derivative of acetophenone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

  • Dissolve 3-amino-4-methylacetophenone in an appropriate solvent such as ethanol.
  • Add hydrochloric acid to the solution while maintaining the temperature at around 0-5°C.
  • Stir the mixture for a specific duration to allow the formation of the hydrochloride salt.
  • Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control, mixing, and filtration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-amino-4-methylbenzoic acid.

    Reduction: Formation of 1-(3-amino-4-methylphenyl)ethanol.

    Substitution: Formation of N-substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methylphenyl)ethanone hydrochloride depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and protein interactions. The exact pathways involved vary depending on the specific application and target molecule.

Comparison with Similar Compounds

  • 1-(3-Amino-4-chlorophenyl)ethanone hydrochloride
  • 1-(3-Amino-2-nitrophenyl)ethanone hydrochloride
  • 1-(4-Aminophenyl)ethanone hydrochloride

Uniqueness: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride is unique due to the presence of both an amino group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The methyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBKKLMPHRHDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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